molecular formula C9H9NO3 B8410872 3-Carbamoyl-4-methoxy-benzaldehyde

3-Carbamoyl-4-methoxy-benzaldehyde

Cat. No.: B8410872
M. Wt: 179.17 g/mol
InChI Key: ZRROFQMEXRNWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-4-methoxy-benzaldehyde is a benzaldehyde derivative featuring a carbamoyl group (-CONH₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. This compound’s structure confers unique physicochemical properties, such as enhanced polarity due to the carbamoyl moiety, which facilitates hydrogen bonding, and the electron-donating methoxy group, which influences electronic characteristics. Potential applications include its use as a pharmaceutical intermediate or in materials science, leveraging its reactive aldehyde group and substituent-driven interactions .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-formyl-2-methoxybenzamide

InChI

InChI=1S/C9H9NO3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-5H,1H3,(H2,10,12)

InChI Key

ZRROFQMEXRNWIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Features

The position and nature of substituents critically influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
3-Carbamoyl-4-methoxy-benzaldehyde -CONH₂ (3), -OCH₃ (4) C₉H₉NO₃ Not available High polarity, hydrogen-bonding capability, potential pharmaceutical use
4-Methoxy-3-methylbenzaldehyde -CH₃ (3), -OCH₃ (4) C₉H₁₀O₂ Not available Less polar; methyl group enhances lipophilicity; non-hazardous
4-(Bromomethyl)benzaldehyde -CH₂Br (4) C₈H₇BrO 51359-78-5 Reactive bromomethyl group; potential alkylating agent; hazardous
3-Bromo-4-methylbenzaldehyde -Br (3), -CH₃ (4) C₈H₇BrO Not available Bromine as leaving group; useful in cross-coupling reactions
3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid -OCH₃ (3), carbamoyl-ether (4) C₁₇H₁₇NO₇ CTK7A4685 Extended ether linkage; carboxylic acid functionality enhances solubility

Key Observations :

  • Polarity: The carbamoyl group in this compound increases polarity compared to methyl or bromine substituents, enhancing solubility in polar solvents like water or ethanol.
  • Reactivity : Brominated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) exhibit higher reactivity in nucleophilic substitutions, whereas the carbamoyl group may undergo hydrolysis under acidic/basic conditions .
  • Conformational Effects : Crystal structure data for analogs like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveal that bulky substituents (e.g., benzyloxy) influence torsion angles (e.g., C4—O2—C8: 117.4°) and molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.